molecular formula C11H10O2 B371549 2,2-Dimethyl-1H-indene-1,3(2H)-dione CAS No. 17190-77-1

2,2-Dimethyl-1H-indene-1,3(2H)-dione

Cat. No.: B371549
CAS No.: 17190-77-1
M. Wt: 174.2g/mol
InChI Key: BNPBWSGZTORGIH-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1H-indene-1,3(2H)-dione” is a chemical compound with the CAS Number: 17190-77-1 . It has a molecular weight of 174.2 and its molecular formula is C11H10O2 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10O2/c1-11(2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dry environment at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ultrasound-assisted Synthesis : A study detailed an efficient procedure for synthesizing derivatives of 2,2-Dimethyl-1H-indene-1,3(2H)-dione using ultrasound irradiation, highlighting the method's advantages like good yields, environmental friendliness, and easy work-up (Ghahremanzadeh et al., 2011).
  • Vibrational Study and Molecular Structure Analysis : A research focused on the molecular structure and vibrational study of this compound, providing insights into the molecule's reactivity and polarity through equilibrium geometries, harmonic frequencies, and dipole moment data (Prasad et al., 2010).

Photophysical and Photochemical Properties

  • Study on Brominated Derivatives : Research was conducted on the synthesis, crystal structure, and properties like UV-Vis absorption spectra and photochromic properties of brominated derivatives of this compound (Chen et al., 2010).
  • Piezochromism, Acidochromism, and Solvent-induced Emission Changes : A study highlighted the synthesis of D-π-A 1,4-dihydropyridine derivatives of this compound, exploring their stimulus-responsive fluorescent properties in the solid state (Lei et al., 2016).

Catalytic and Synthetic Applications

  • Catalytic Asymmetric Synthesis : A study demonstrated the efficient one-pot construction of 1,1'-spirobi[indan-3,3'-dione] derivatives, a derivative of this compound, using a double intramolecular C-H insertion process (Takahashi et al., 2001).

Safety and Hazards

The safety information for “2,2-Dimethyl-1H-indene-1,3(2H)-dione” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . Please refer to the MSDS for more detailed safety information .

Properties

IUPAC Name

2,2-dimethylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-11(2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPBWSGZTORGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Preparations of compounds listed in the above Table I are given below for illustrative purposes. ##STR76## 20 g (0.137 moles) of indan-1,3-dione was added to 200 ml of acetonitrile. 26 ml (0.41 moles) of methyl iodide and 8 g of a KF-celite (1:1) mixture were then added to this mixture and the resulting red mixture stirred for 18 hours at 60° C. under a nitrogen atmosphere. After cooling, the precipitate was filtered off and washed with acetonitrile. The filtrate was then evaporated to dryness and the residue chromatographically purified using a silica column with hexane/ether (6:4) as the eluent. 10.5 g of 2,2-dimethyl-indan-1,3-dione was obtained with a melting point of 107° C. ##STR77##
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
KF-celite
Quantity
8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium fluoride on Celite® [loading wt: 50% purchased from Sigma-Aldrich Co.] (5.8 g, ˜50 mmol) is heated at 135° C. for 2 h under vacuum (<20 torr). The solid is then permitted to cool to room temperature and placed under a nitrogen atmosphere at which time a solution of indan-1,3-dione (CAS# 606-23-5, 1.46 g, 10.0 mmol) in acetonitrile (15 mL) is added followed by iodomethane (1.8 mL, 30 mmol). The reaction is heated in a sealed vessel at 70° C. overnight. The reaction mixture is cooled to room temperature and filtered through a pad of Celite®. The resulting residue is purified by silica gel flash chromatography (ethyl acetate-heptane, 0:1 to 1:9) to furnish 2,2-dimethyl-indan-1,3-dione; 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.30 (s, 6 H), 7.84-7.89 (m, 2 H), 7.96-8.02 (m, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

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